molecular formula C15H19N3O3S2 B2869389 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1172764-11-2

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2869389
CAS No.: 1172764-11-2
M. Wt: 353.46
InChI Key: BAEBMBPDQPIMPZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a 2-methoxyphenyl group and at the 5-position with a 1-(methylsulfonyl)piperidin-4-yl moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties, due to its electron-deficient nature and ability to participate in hydrogen bonding and π-π interactions .

The methylsulfonyl group on the piperidine ring enhances hydrophilicity and may improve pharmacokinetic properties, such as solubility and bioavailability, while the 2-methoxyphenyl substituent could contribute to receptor binding via hydrophobic interactions . For example, 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole exhibits antiproliferative activity against breast cancer cell lines (IC₅₀: 70–170 μM) , and derivatives with sulfonyl groups show enhanced antimicrobial efficacy .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-21-13-6-4-3-5-12(13)15-17-16-14(22-15)11-7-9-18(10-8-11)23(2,19)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEBMBPDQPIMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiadiazole ring with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring and the piperidine moiety could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Comparable Compounds

Compound Name/Structure Key Substituents Bioactivity Synthesis Highlights Reference
Target Compound :
2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- 2-Methoxyphenyl
- 1-(Methylsulfonyl)piperidin-4-yl
Inferred anticancer/antimicrobial (by analogy) Likely involves cyclization of thiosemicarbazides or hydrazonoyl halides
2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole - 4-Fluorophenylamino
- 2,4-Dichlorophenyl
Anticancer (MCF-7: IC₅₀ = 170 μM; MDA-MB-231: IC₅₀ = 70 μM) Condensation of thiosemicarbazides with carboxylic acids
2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole - Butan-1-ylthio
- 4-Toluenesulfonylpiperidine
Antibacterial (Gram-positive: MIC = 8–16 μg/mL) Alkylation of 1,3,4-oxadiazole-2-thiols
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole - Methylsulfonyl
- Trifluoromethyl
Agrochemical applications (discontinued) Catalytic oxidation using Mo/W catalysts
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives - 4-Methoxyphenyl
- Benzothiazole-amino
Anticonvulsant (100% protection in MES model) Coupling of acetamide with thiadiazole amines

Key Comparative Insights

Anticancer Activity

The target compound’s 1-(methylsulfonyl)piperidine group may enhance cellular uptake compared to non-sulfonylated analogues. For instance, 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole achieves IC₅₀ values of 70–170 μM in breast cancer models , while disulfide-containing thiadiazoles (e.g., 2-(R1-disulfanyl)-5-[(R2-phenylcarbamoyl)-methylthio]-1,3,4-thiadiazole) show activity against lung (A549) and cervical (HeLa) cancers . The methoxyphenyl group in the target compound could mimic the hydrophobic domains critical for binding in these cases .

Antimicrobial Activity

Sulfonyl groups significantly improve antimicrobial potency. For example, 2-(butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole derivatives exhibit MICs of 8–16 μg/mL against Bacillus mycoides . The target compound’s methylsulfonyl group may similarly enhance membrane penetration or target binding compared to non-sulfonylated counterparts.

Pharmacokinetic Considerations

The methylsulfonyl group in the target compound may improve solubility compared to methylthio or halogenated derivatives, as seen in sulfonamide-containing drugs .

Biological Activity

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Common Name : this compound
  • CAS Number : 1172764-11-2
  • Molecular Formula : C15H19N3O3S2
  • Molecular Weight : 353.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance:

  • Cytostatic Properties : Derivatives of 1,3,4-thiadiazole have shown cytostatic effects against various cancer cell lines. The presence of the methoxy group in the phenyl ring enhances this activity .
  • Antibacterial and Antifungal Activities : Studies have reported that certain thiadiazole derivatives demonstrate moderate to significant antibacterial and antifungal activities against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MIC) for these compounds were found to be lower than those of standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair. For instance, a derivative with a similar structure has been shown to inhibit cell proliferation in various cancer cell lines .
  • Case Study : In a study involving the evaluation of several thiadiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against human glioblastoma cells, indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring significantly enhances the compound's biological activity.
  • Piperidine Substituent : The methylsulfonyl piperidine moiety contributes to the overall pharmacological profile by potentially interacting with specific molecular targets in cells .

Research Findings and Case Studies

A comprehensive analysis of various studies reveals the following insights into the biological activity of this compound:

StudyFindings
Demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Showed promising anticancer activity with lower IC50 values compared to standard chemotherapeutics.
Highlighted the role of structural modifications in enhancing biological efficacy.

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